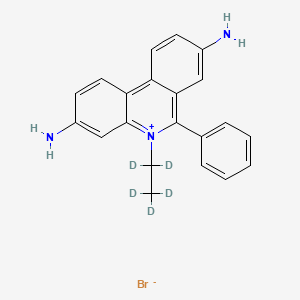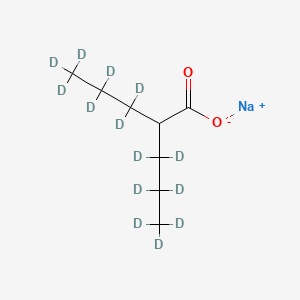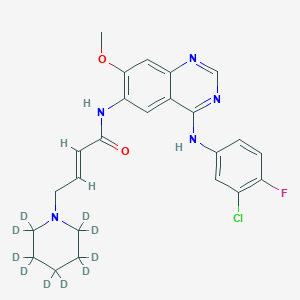
Dacomitinib-d10
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dacomitinib-d10 is a deuterated form of dacomitinib, an irreversible small molecule inhibitor of the human epidermal growth factor receptor (EGFR) family, including EGFR/HER1, HER2, and HER4 . This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of dacomitinib.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of dacomitinib-d10 involves several key steps:
Methoxylation Reaction: N-(3-chloro-4-fluorophenyl)-7-fluoro-6-nitro-4-quinazolinamine undergoes methoxylation in an alkali/methanol system to form N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolinamine-4-amine.
Reduction Reaction: The methoxylated compound is then reduced using hydrazine hydrate to obtain N-(3-chloro-4-fluorophenyl)-7-methoxyl-6-aminoquinazoline-4-amine.
Condensation Reaction: This compound is then condensed with (2E)-4-(1-piperidyl)-2-butenoic acid hydrochloride in an N-methylpyrrolidone solvent to produce the crude product.
Recrystallization: The crude product is refined in an ethanol-water solution to obtain dacomitinib.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available and safe raw materials, high overall yield, and high purity, making it suitable for industrialization .
化学反应分析
Types of Reactions
Dacomitinib-d10 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include hydrazine hydrate and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce quinazoline derivatives, while reduction reactions may yield aminoquinazoline derivatives .
科学研究应用
Dacomitinib-d10 has several scientific research applications, including:
Chemistry: Used to study the chemical properties and reactions of dacomitinib.
Biology: Used to investigate the biological effects of dacomitinib on cellular processes.
Medicine: Used in pharmacokinetic and metabolic studies to understand the behavior of dacomitinib in the body.
Industry: Used in the development of new drugs and therapeutic agents targeting the EGFR family
作用机制
Dacomitinib-d10 exerts its effects by irreversibly inhibiting the activity of the EGFR family tyrosine kinases. This inhibition prevents the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . The molecular targets of this compound include EGFR, HER2, and HER4, which are overexpressed in various cancers .
相似化合物的比较
Similar Compounds
Gefitinib: A first-generation EGFR tyrosine kinase inhibitor.
Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor.
Osimertinib: A third-generation EGFR tyrosine kinase inhibitor.
Uniqueness
Dacomitinib-d10 is unique due to its irreversible binding to the EGFR family kinases, providing a longer duration of action compared to reversible inhibitors like gefitinib and erlotinib . Additionally, this compound has broader activity against multiple members of the EGFR family, making it more effective in certain cancer types .
属性
分子式 |
C24H25ClFN5O2 |
|---|---|
分子量 |
480.0 g/mol |
IUPAC 名称 |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)but-2-enamide |
InChI |
InChI=1S/C24H25ClFN5O2/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29)/b6-5+/i2D2,3D2,4D2,9D2,10D2 |
InChI 键 |
LVXJQMNHJWSHET-BPMCBVMYSA-N |
手性 SMILES |
[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C/C=C/C(=O)NC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC)([2H])[2H])([2H])[2H])[2H] |
规范 SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


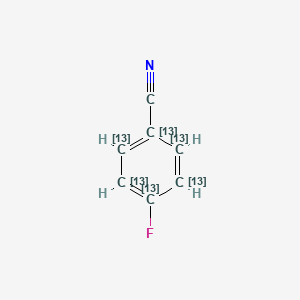

![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
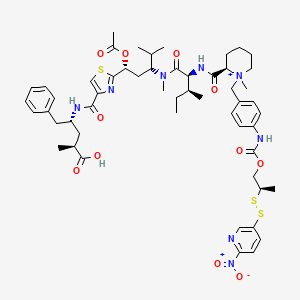
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
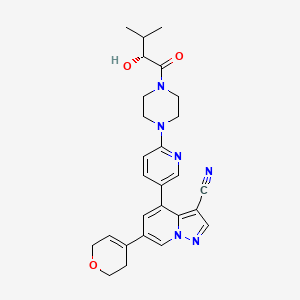
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
